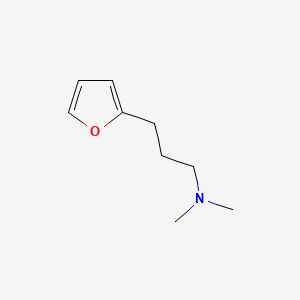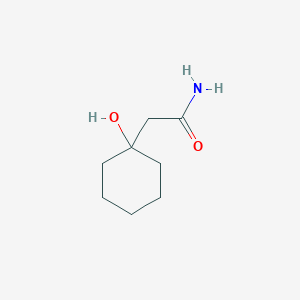
2-(1-Hydroxycyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxycyclohexyl)acetamide is an organic compound with the molecular formula C8H15NO2. It is characterized by a cyclohexane ring substituted with a hydroxyl group and an acetamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclohexyl)acetamide can be achieved through several methods. One common approach involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime, which is then reduced to cyclohexylamine. This intermediate is subsequently acetylated using acetic anhydride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3′-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) are commonly employed to facilitate the acetylation step .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Hydroxycyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various halogenating agents can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Halogenated cyclohexylacetamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its role in enzyme inhibition and as a potential ligand for receptor studies.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxycyclohexyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit voltage-gated sodium channels, thereby reducing neuronal excitability and providing anticonvulsant effects. Additionally, it enhances the effect of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, further contributing to its anticonvulsant properties .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Hydroxycyclohexyl)acetamide: Similar structure but with the hydroxyl group at a different position.
2-(2-Hydroxycyclohexyl)acetamide: Another positional isomer with different chemical properties.
Uniqueness
2-(1-Hydroxycyclohexyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a chiral auxiliary and its potential anticonvulsant activity set it apart from other similar compounds .
Propiedades
Número CAS |
24446-51-3 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2-(1-hydroxycyclohexyl)acetamide |
InChI |
InChI=1S/C8H15NO2/c9-7(10)6-8(11)4-2-1-3-5-8/h11H,1-6H2,(H2,9,10) |
Clave InChI |
KSBZIEREPCJHMC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


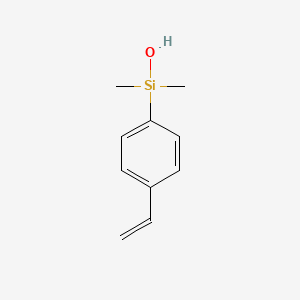
![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)
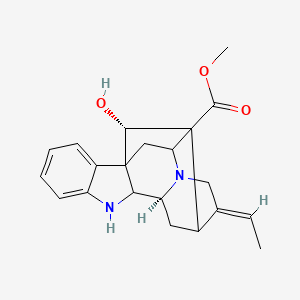
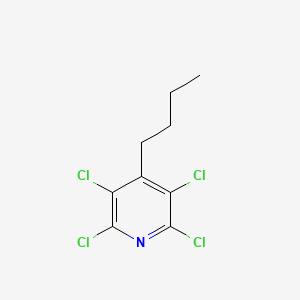
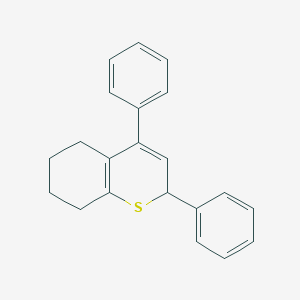
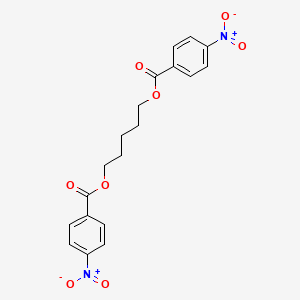
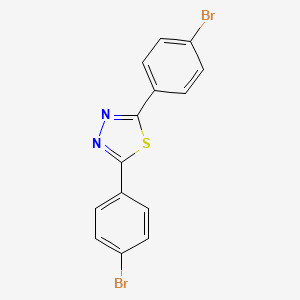
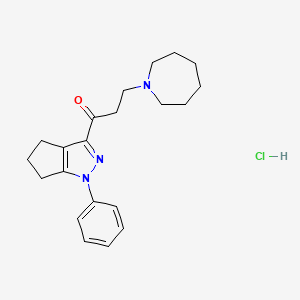
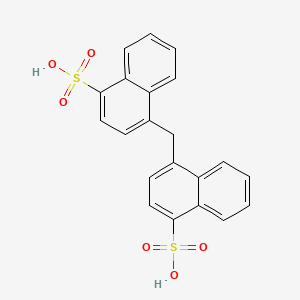
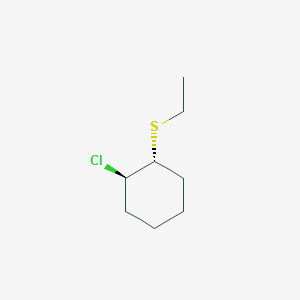
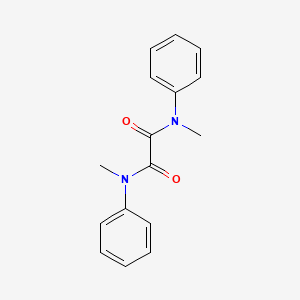
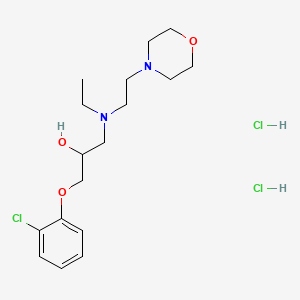
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}dianiline](/img/structure/B14705665.png)
